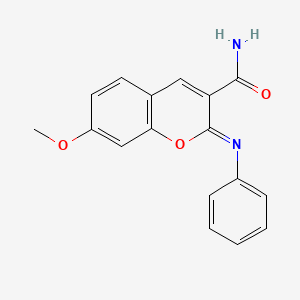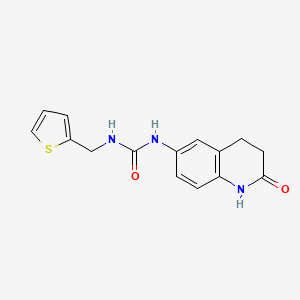![molecular formula C13H12N4O B2578544 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1016764-72-9](/img/structure/B2578544.png)
2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a chemical compound with the CAS Number: 1016764-72-9. It has a molecular weight of 240.26 . The IUPAC name for this compound is 2-(3-aminobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Facile Synthesis Methods : The compound is involved in facile and efficient synthesis methods for a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These methods utilize cyanoacetylation reactions followed by subsequent cyclization, showcasing the compound's versatility in chemical synthesis (Ibrahim et al., 2011).
- Spectroscopic Characterization and DFT Calculations : The compound has been a part of studies involving X-ray single crystal diffraction, spectroscopic techniques, and Hirshfeld surface analysis. These studies are complemented by Density Functional Theory (DFT) calculations to elucidate structural and electronic properties, proving its significance in advanced material characterization (Lahmidi et al., 2019).
Biological and Pharmacological Studies
- Antimicrobial Activities : Various derivatives of the compound have shown promise in antimicrobial activities, exhibiting good or moderate activities against test microorganisms. This highlights its potential in developing new antimicrobial agents (Bektaş et al., 2007).
- Cytotoxic Agents : Derivatives of the compound have been prepared and tested for cytotoxic activity against various cell lines, indicating its applicability in cancer research and treatment (Zheng et al., 2015).
Chemical Synthesis and Material Science
- Versatile Chemical Synthesis : The compound plays a role in various chemical synthesis protocols, demonstrating its utility in creating diverse molecular structures. This includes the synthesis of new heterocyclic systems and the exploration of regioselectivity in chemical reactions (Mozafari et al., 2016).
- Supramolecular Chemistry : Studies on derivatives of the compound have shed light on its role in forming diverse supramolecular synthons in the solid state, contributing to the field of crystal engineering and pharmaceutical development (Chai et al., 2019).
Zukünftige Richtungen
While specific future directions for this compound were not found in the search results, compounds with similar structures have been studied for their potential pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This suggests that “2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” could also have potential applications in these areas.
Wirkmechanismus
Target of Action
“2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a triazolo-pyridinone derivative. Compounds in this class often interact with various enzymes and receptors in the body, but the specific target can vary widely depending on the exact structure of the compound .
Mode of Action
The mode of action of triazolo-pyridinones is generally through binding to their target enzyme or receptor, thereby modulating its activity. The exact nature of this interaction would depend on the specific target .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. Triazolo-pyridinones can potentially interact with a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazolo-pyridinones can vary widely depending on their exact structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. In general, triazolo-pyridinones can modulate the activity of their target enzymes or receptors, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of triazolo-pyridinones can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
2-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXFXLFJPYPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)
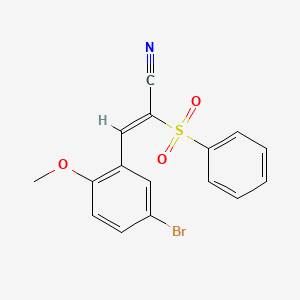

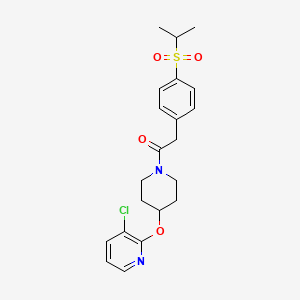
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)
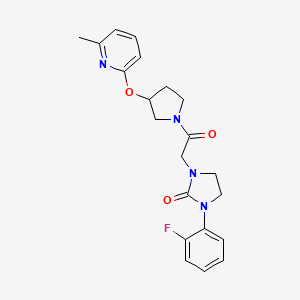
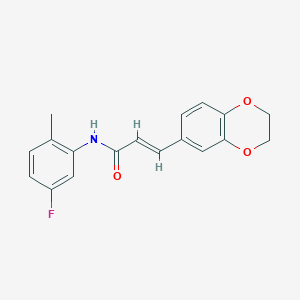
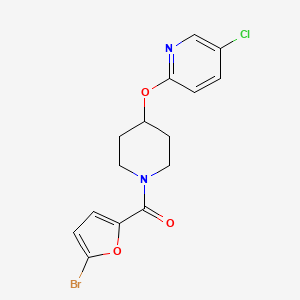
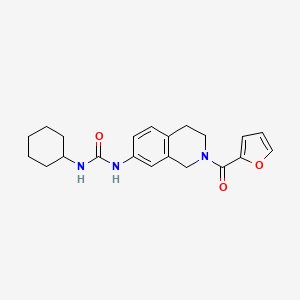
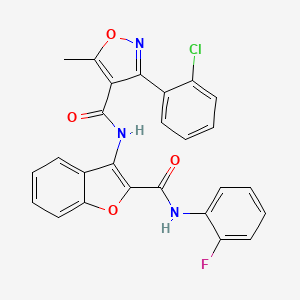
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
